molecular formula C11H10ClNO B8780996 1-Chloro-6-methoxy-7-methylisoquinoline CAS No. 209286-03-3

1-Chloro-6-methoxy-7-methylisoquinoline

Cat. No. B8780996
M. Wt: 207.65 g/mol
InChI Key: DWMRLGYYUGVOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-6-methoxy-7-methylisoquinoline is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-6-methoxy-7-methylisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-6-methoxy-7-methylisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

209286-03-3

Product Name

1-Chloro-6-methoxy-7-methylisoquinoline

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-chloro-6-methoxy-7-methylisoquinoline

InChI

InChI=1S/C11H10ClNO/c1-7-5-9-8(6-10(7)14-2)3-4-13-11(9)12/h3-6H,1-2H3

InChI Key

DWMRLGYYUGVOEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2Cl)C=C1OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6-methoxy-7-methyl-2H-isoquinolin-1-one (5 g, 26.45 mmol) was treated at room temperature with phosphorus oxychloride (22 ml). The mixture was heated at 100° C. for 1 h with stirring then concentrated in vacuo to give a residue. Toluene was added to the residue which was further concentrated in-vacuo to give a residue which was taken up in toluene and slowly added to saturated aqueous sodium carbonate. The toluene layer was then separated. The aqueous layer was further mixed and extracted with toluene. The combined toluene layers were dried (MgSO4) and concentrated in vacuo to give a residue. The residue was triturated with diethyl ether then filtered and dried in vacuo to give 1-chloro-6-methoxy-7-methyl-isoquinoline (4 g, 19.32 mmol).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.